molecular formula C11H25N3 B13259846 [3-(4-Methylpiperazin-1-yl)propyl](propan-2-yl)amine

[3-(4-Methylpiperazin-1-yl)propyl](propan-2-yl)amine

Cat. No.: B13259846
M. Wt: 199.34 g/mol
InChI Key: YJAJULNXPNZYQX-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)propylamine: is a chemical compound with the molecular formula C11H25N3 and a molecular weight of 199.34 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a propyl chain linked to an isopropylamine group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpiperazin-1-yl)propylamine typically involves the reaction of 1-(3-chloropropyl)-4-methylpiperazine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)propylamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and piperazine functional groups. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C11H25N3

Molecular Weight

199.34 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-propan-2-ylpropan-1-amine

InChI

InChI=1S/C11H25N3/c1-11(2)12-5-4-6-14-9-7-13(3)8-10-14/h11-12H,4-10H2,1-3H3

InChI Key

YJAJULNXPNZYQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCN1CCN(CC1)C

Origin of Product

United States

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